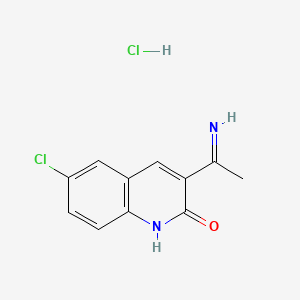
2,4-Dichloro-6,7-dimethylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline is an organic compound with the molecular formula C10H12Cl2N2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2,4-dichloroaniline with 2,3-dimethylbutyraldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological processes involving quinazoline derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6,7-dimethylpteridine: Similar in structure but with a different ring system.
2,4-Dichloro-6,7-dimethylquinazoline: Lacks the tetrahydro component, leading to different chemical properties.
2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydropyrimidine: Another related compound with a different heterocyclic ring.
Uniqueness
2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H8Cl2N2 |
|---|---|
Peso molecular |
227.09 g/mol |
Nombre IUPAC |
2,4-dichloro-6,7-dimethylquinazoline |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-7-8(4-6(5)2)13-10(12)14-9(7)11/h3-4H,1-2H3 |
Clave InChI |
GZDHEGBKMKWYKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


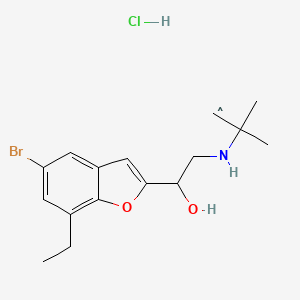
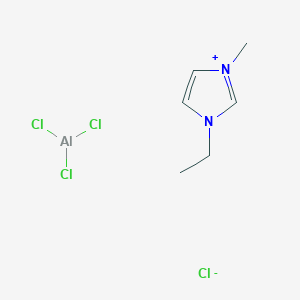
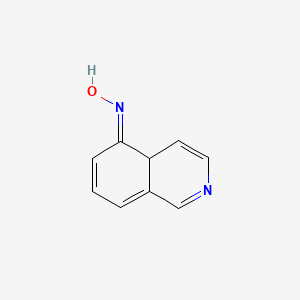

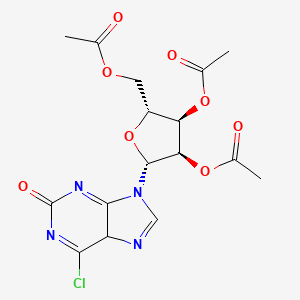



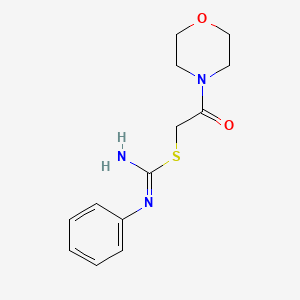
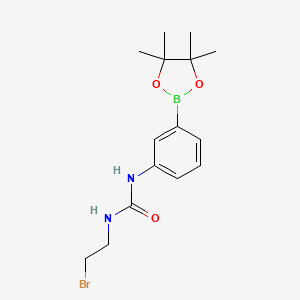
![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)


